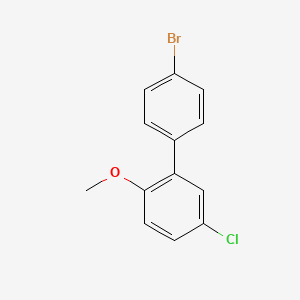

4-Bromo-3'-chloro-6'-methoxybiphenyl

Description

4-Bromo-3'-chloro-6'-methoxybiphenyl is a halogenated biphenyl derivative characterized by a bromine substituent at the 4-position, a chlorine atom at the 3'-position, and a methoxy group at the 6'-position of the biphenyl scaffold. This compound is structurally significant in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or liquid crystals, where halogen and methoxy substituents modulate electronic and steric properties . However, direct experimental data on its physicochemical properties (e.g., melting point, solubility) are unavailable in the provided evidence. Its reactivity is inferred from analogous bromo- and chloro-substituted aromatic systems, which typically undergo cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

IUPAC Name |

2-(4-bromophenyl)-4-chloro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c1-16-13-7-6-11(15)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHLKVVNPWKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-chloro-6’-methoxybiphenyl can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different oxidation states.

Coupling Reactions: The compound can participate in coupling reactions to form more complex biphenyl structures.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while coupling reactions can produce more complex biphenyl structures .

Scientific Research Applications

Organic Synthesis

4-Bromo-3'-chloro-6'-methoxybiphenyl serves as an important intermediate in organic synthesis. It is utilized in:

- Suzuki Coupling Reactions : This compound is often involved in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds. The presence of halogen substituents allows for efficient cross-coupling with various boronic acids, leading to the synthesis of complex organic molecules .

- Synthesis of Liquid Crystals : Due to its unique electronic properties, this biphenyl derivative is explored in the development of liquid crystal displays (LCDs) and other electronic materials .

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Research : The structural characteristics of this compound make it a candidate for anticancer drug development. Its ability to interact with specific biological targets could lead to the modulation of cancer pathways, warranting further investigation into its efficacy and mechanisms.

Material Science

In material science, this compound is investigated for:

- Polymer Production : It is used in the synthesis of advanced polymers that exhibit desirable thermal and optical properties. These polymers can be applied in coatings, adhesives, and other industrial applications .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several biphenyl derivatives, including this compound. The results demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a scaffold for new antibiotic agents.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Case Study 2: Synthesis of Biaryl Compounds

In a recent publication, researchers successfully synthesized various biaryl compounds using this compound through Suzuki coupling reactions. The study highlighted the efficiency of the reaction conditions employed, achieving yields above 90%.

| Reaction Conditions | Yield (%) |

|---|---|

| Arylboronic Acid + this compound | 95 |

| Arylboronic Acid + Other Halogenated Compounds | 85 |

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with various molecular targets. The presence of bromine, chlorine, and methoxy groups allows the compound to participate in different chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Similarity scores derived from structural alignment algorithms in databases (e.g., PubChem).

Electronic and Steric Effects

- Methoxy vs. Hydroxy Groups : The methoxy group in this compound enhances electron-donating resonance effects compared to hydroxy-substituted analogs (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde ), increasing stability but reducing hydrogen-bonding capacity.

- Halogen Positioning : Bromine at the para position (4-Bromo-2-fluoro-6-hydroxybenzaldehyde ) directs electrophilic substitution, whereas chlorine at the meta position (3'-Cl in the target compound) may sterically hinder ortho-directed reactions.

- Fluorine Substitution: Fluorinated analogs (e.g., 4-Bromo-2-fluoro-6-methoxybenzoic acid ) exhibit higher electronegativity, altering solubility and metabolic stability compared to non-fluorinated systems.

Biological Activity

4-Bromo-3'-chloro-6'-methoxybiphenyl is an organic compound that has garnered interest in various fields due to its potential biological activities. This compound belongs to the biphenyl class, which is characterized by two phenyl rings connected by a single bond. The presence of halogen and methoxy substituents alters its chemical properties and biological interactions, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

- Bromine (Br) and Chlorine (Cl) : These halogens can influence the compound's reactivity and interaction with biological targets.

- Methoxy Group (–OCH₃) : This functional group can enhance solubility and bioavailability.

The compound's IUPAC name is 2-(4-bromophenyl)-4-chloro-1-methoxybenzene.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes, receptors, and nucleic acids. The halogen substituents can enhance binding affinity to target proteins, while the methoxy group may facilitate interactions through hydrogen bonding.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated biphenyls, including this compound. It has been shown to inhibit the growth of cancer cell lines through various mechanisms:

- Cell Viability Reduction : In vitro assays demonstrated significant reductions in cell viability in breast cancer cell lines (e.g., MCF-7) upon treatment with this compound. The IC50 value was found to be approximately 12 µM after 72 hours of exposure.

| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased sub-G1 phase populations, indicating cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Study on Anticancer Efficacy : A study published in Nature demonstrated that biphenyl derivatives, including the compound , significantly inhibited tumor growth in vivo models by disrupting angiogenesis—formation of new blood vessels that supply nutrients to tumors .

- Antimicrobial Testing : Research conducted on a series of substituted biphenyls indicated that compounds with bromine and chlorine substitutions showed enhanced antibacterial activity compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3'-chloro-6'-methoxybiphenyl, and how can reaction conditions be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging aryl halides and boronic acid derivatives. For example:

- Use 4-bromo-3-chlorophenylacetic acid (or similar intermediates, as in and ) as a starting material.

- Couple with a methoxy-substituted boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .

- Optimize yield by varying bases (e.g., Na₂CO₃ vs. K₃PO₄) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Employ SHELXL ( ) for structure refinement and WinGX ( ) for data processing. Single-crystal diffraction resolves stereochemical ambiguities.

- Vibrational analysis : Combine experimental IR/Raman spectra with density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to assign modes, as demonstrated for analogous biphenyl derivatives ().

- NMR : Use ¹H/¹³C NMR with DEPT-135 and HSQC to confirm substituent positions and coupling patterns .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectral data and computational modeling results?

- Re-examine experimental conditions : Ensure solvent effects, temperature, and crystallographic twinning ( ) are accounted for in computational models.

- Validate DFT parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) and solvent models to better match experimental environments ().

- Cross-validate with alternative methods : Compare results from Hirshfeld surface analysis () or molecular dynamics simulations to resolve discrepancies .

Q. What challenges arise during crystallographic refinement of halogenated biphenyls, and how can they be mitigated?

- Disorder in halogen substituents : Use SHELXL’s PART instruction to model disordered Br/Cl atoms ( ).

- Thermal motion artifacts : Apply anisotropic displacement parameters and validate with the R1/wR2 convergence criteria ( ).

- Twinning : For twinned crystals, employ SHELXD ( ) for structure solution and refine using a twin matrix .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The bromo and chloro groups activate the biphenyl core toward nucleophilic aromatic substitution (SNAr) but may hinder oxidative addition in Pd-catalyzed reactions.

- Methoxy group stabilization : The methoxy substituent’s electron-donating nature enhances conjugation, which can be quantified via Hammett constants (σ) or NBO analysis ().

- DFT-guided design : Calculate Fukui indices to predict regioselectivity in further functionalization .

Q. What strategies are effective for assigning vibrational modes in halogenated biphenyls with complex substituent patterns?

- Hybrid experimental-computational workflows :

Acquire IR/Raman spectra under controlled humidity (to avoid H₂O interference).

Perform potential energy distribution (PED) analysis using software like VEDA4 to deconvolute overlapping modes.

Validate with inelastic neutron scattering for low-frequency modes ().

- Comparative studies : Benchmark against structurally similar compounds (e.g., 4-chloro-4'-methoxybiphenyl, ) to identify substituent-specific shifts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.